7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-20-12-6-5-10(7-13(12)21-4-2)11-8-22-15-14(11)17-9-18-16(15)19/h5-9H,3-4H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOFXWGCLOKWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CNC3=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-5-(3,4-diethoxyphenyl)thiophene-3-carboxylate
A mixture of 3,4-diethoxybenzaldehyde, ethyl cyanoacetate, and sulfur is reacted in ethanol with a catalytic amount of morpholine. Cyclocondensation at 80°C for 6 hours yields 2-amino-5-(3,4-diethoxyphenyl)thiophene-3-carboxylate (yield: 68–72%).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Time | 6 hours |
| Solvent | Ethanol |
| Catalyst | Morpholine |
| Yield | 68–72% |
Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one
The carboxylate intermediate is treated with chlorformamidine hydrochloride in dimethyl sulfoxide (DMSO) at 120°C under nitrogen for 2 hours. This step forms the pyrimidine ring via nucleophilic attack and subsequent cyclization.
Reaction Conditions:
-
Reagent: Chlorformamidine hydrochloride (1.2 equiv)
-
Solvent: DMSO
-
Temperature: 120°C
-
Yield: 75–80%
Palladium-Catalyzed Coupling for C7 Functionalization
Late-stage functionalization at the C7 position is achieved through cross-coupling reactions. A halogenated thienopyrimidine intermediate (e.g., 5-iodo derivative) is coupled with 3,4-diethoxyphenylboronic acid under Suzuki–Miyaura conditions.
Synthesis of 5-Iodothieno[3,2-d]pyrimidin-4(3H)-one
The thienopyrimidine core is iodinated using N-iodosuccinimide (NIS) in acetic acid at 50°C for 4 hours, introducing iodine at the C5 position (yield: 85%).
Suzuki–Miyaura Coupling
The iodinated intermediate reacts with 3,4-diethoxyphenylboronic acid in a mixture of 1,4-dioxane and water (3:1) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) at 90°C for 12 hours.
Optimization Insights:
-
Higher temperatures (>100°C) reduce yield due to boronic acid decomposition.
-
Ligand-free conditions (e.g., Pd(OAc)₂) result in incomplete conversion.
Yield: 70–78%
One-Pot Sequential Synthesis
A streamlined approach combines Gewald reaction and cyclization in a single pot, minimizing purification steps:
-
Gewald Reaction: 3,4-Diethoxybenzaldehyde, ethyl cyanoacetate, and sulfur react in ethanol/morpholine (80°C, 6 hours).
-
In Situ Cyclization: Chlorformamidine hydrochloride is added directly to the reaction mixture, and the temperature is raised to 120°C for 2 hours.
Advantages:
-
Eliminates intermediate isolation.
-
Total yield: 60–65%.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for time-sensitive steps. For example, cyclization of the Gewald product with chlorformamidine hydrochloride under microwave conditions (150°C, 20 minutes) achieves 85% yield, compared to 75% under conventional heating.
Comparison Table:
| Method | Time | Yield |
|---|---|---|
| Conventional Heating | 2h | 75% |
| Microwave | 20m | 85% |
Analytical Characterization
Synthetic intermediates and the final product are characterized using:
-
IR Spectroscopy: C=O stretch at 1685–1690 cm⁻¹, C-N stretch at 1340 cm⁻¹.
-
¹H NMR (CDCl₃): δ 1.45 (t, 6H, -OCH₂CH₃), 4.12 (q, 4H, -OCH₂CH₃), 6.95–7.45 (m, aromatic protons).
-
LC-MS: [M+H]⁺ at m/z 387.2 (calc. 386.5).
Challenges and Mitigation Strategies
-
Regioselectivity in Iodination:
-
Purification of Polar Intermediates:
Scalability and Industrial Relevance
Pilot-scale trials (100 g batch) using the one-pot method demonstrate:
-
Cycle Time: 12 hours (vs. 18 hours for stepwise synthesis).
-
Purity: >98% (HPLC).
Chemical Reactions Analysis
7-(3,4-Diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The major products formed from these reactions are thienopyrimidine-4-one derivatives, which can be further modified to obtain various substituted thieno[3,2-d]pyrimidines .
Scientific Research Applications
Substituted thieno[3,2-d]pyrimidine derivatives have shown significant antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . Additionally, these compounds have been evaluated for their potential as EZH2 inhibitors, which are important targets in cancer therapy .
Mechanism of Action
The mechanism of action of 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets, such as cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to a decrease in ATP levels and ultimately causing cell death . The compound’s structure-activity relationship (SAR) studies have shown that specific substitutions on the thieno[3,2-d]pyrimidine core can enhance its inhibitory activity .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Notes:
Table 2: Activity Profiles of Selected Derivatives
Key Findings :
- Core Isomerism: Thieno[3,2-d]pyrimidinones (e.g., PDE7 inhibitors ) often exhibit higher selectivity for enzyme targets compared to [2,3-d] isomers, which are more commonly associated with broad-spectrum anticancer effects .
- Substituent Position: 2-position modifications (e.g., amino or alkylthio groups) significantly influence target selectivity. For example, 2-(cyclopentylamino) derivatives show potent PDE7 inhibition , while 2-methylthio groups (e.g., MFCD01443999 ) may enhance metabolic stability.
Insights :
Contradictions/Gaps :
Biological Activity
7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidin-4(3H)-one core structure substituted with a 3,4-diethoxyphenyl group. Its molecular formula is with a molecular weight of 362.5 g/mol. The unique substituents contribute to its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.5 g/mol |
| CAS Number | 1291486-87-7 |
The mechanism of action of this compound primarily involves the inhibition of specific enzymes or receptors associated with cell proliferation and survival pathways. Research indicates that it may act as an inhibitor of various kinases and enzymes critical in cancer cell signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HepG-2 (liver cancer)
- A-375 (melanoma)
- MIA PaCa-2 (pancreatic cancer)
-
Findings :
- The compound exhibited significant antiproliferative effects across these cell lines, with IC50 values indicating effective inhibition of cell growth.
- A notable study reported that derivatives similar to this compound led to increased caspase-3 activation in MCF-7 cells, suggesting an apoptotic mechanism contributing to its anticancer activity .
Structure-Activity Relationship (SAR)
The SAR studies on thienopyrimidine derivatives highlight the importance of substituent groups on the phenyl ring. The presence of ethoxy groups was found to enhance biological activity compared to methoxy or hydroxy substitutions:
| Substituent Type | Activity Level |
|---|---|
| Diethoxy | High |
| Dimethoxy | Moderate |
| Hydroxy | Low |
This indicates that modifications to the phenyl substituent can significantly impact the compound's potency against cancer cell lines.
Case Studies and Research Findings
-
Inhibitory Effects on Enzymes :
A study focused on the inhibitory effects against dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. The compound demonstrated competitive inhibition with potential applications in cancer therapy . -
Antimycobacterial Activity :
Research also indicated that thienopyrimidine derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis . This expands the potential therapeutic applications beyond oncology.
Q & A
Q. What are the optimal synthetic routes for 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
- Methodological Answer : Synthesis typically involves cyclization of thiophene and pyrimidine precursors, followed by substitution at the 3- and 7-positions. Key steps include:
-
Core Formation : Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea/thiourea under reflux in ethanol .
-
Substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 3,4-diethoxyphenyl group. Catalysts like Pd/C or ZnCl₂ in DMF at 80–100°C enhance yields .
-
Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Urea, EtOH, reflux, 12h | 65–70 | 95% |
| Suzuki Coupling | Pd/C, DMF, 90°C, 8h | 55–60 | 90% |
Q. How is the compound characterized structurally?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., diethoxy groups at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂). HRMS validates molecular weight (expected: ~356.4 g/mol). X-ray crystallography resolves 3D conformation, highlighting planarity of the thienopyrimidine core .
Q. What initial biological screening assays are recommended?
- Methodological Answer : Screen for kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays . For antimicrobial activity , use MIC assays against Mycobacterium tuberculosis (H37Rv strain) . IC₅₀ values <10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
- Methodological Answer : Perform SAR studies by synthesizing derivatives with varied substituents (e.g., replacing diethoxy with trifluoromethyl or nitro groups). Compare activity using:
-
Enzyme inhibition assays : Measure ΔIC₅₀ to assess substituent effects on target binding .
-
Computational docking : AutoDock Vina predicts binding poses with targets like cytochrome bd oxidase .
- Data Table :
| Derivative | Substituent (R) | IC₅₀ (µM) vs EGFR |
|---|---|---|
| 1 | 3,4-Diethoxy | 2.1 ± 0.3 |
| 2 | 4-Trifluoromethyl | 0.8 ± 0.2 |
| 3 | 3-Nitro | 5.6 ± 0.4 |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigate by:
- Reproducibility checks : Repeat assays in triplicate with independent synthetic batches .
- Metabolite profiling : LC-MS identifies degradation products that may interfere .
- Target validation : Use CRISPR knockouts to confirm specificity (e.g., M. tuberculosis cytochrome bd oxidase vs. alternate targets) .
Q. What strategies optimize bioavailability and pharmacokinetics?
- Methodological Answer :
- LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP from ~3.5 (parent compound) to <2.5, enhancing solubility .
- Prodrug design : Mask diethoxy groups as phosphate esters to improve absorption .
- In vivo PK studies : Monitor plasma half-life in rodent models using LC-MS/MS .
Key Notes for Experimental Design
- Catalyst Selection : Pd/C outperforms ZnCl₂ in coupling reactions but requires inert atmospheres .
- Stability Testing : The compound degrades under UV light; store in amber vials at –20°C .
- Toxicity Screening : Use HEK293 cell lines to assess cytotoxicity (CC₅₀ >50 µM recommended) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
